molecular formula C23H26N2O4 B12276558 allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate

allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate

Cat. No.: B12276558
M. Wt: 394.5 g/mol
InChI Key: CBZOOUVGKPDRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and reactivity. The Fmoc group is a common protecting group for amines in organic synthesis, particularly in the synthesis of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate typically involves the protection of the amino group of lysine with the Fmoc group. This is followed by the esterification of the carboxyl group with allyl alcohol. The reaction conditions often involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps but may use more efficient and cost-effective reagents and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amine.

    Substitution: The allyl ester can be substituted with other nucleophiles to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Piperidine is commonly used to remove the Fmoc group.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the allyl group.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Free amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine during the synthesis process, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group can be removed under basic conditions, revealing the free amine for further reactions or applications .

Comparison with Similar Compounds

Similar Compounds

  • Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate
  • (2S,3R)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate

Uniqueness

Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate is unique due to its specific structure, which includes an allyl ester and an Fmoc-protected amino group. This combination makes it particularly useful in peptide synthesis, offering stability and reactivity that are advantageous in various chemical reactions .

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

prop-2-enyl 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C23H26N2O4/c1-2-14-28-22(26)21(12-7-13-24)25-23(27)29-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15,24H2,(H,25,27)

InChI Key

CBZOOUVGKPDRHF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(CCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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